molecular formula C17H13ClF2N2OS B2397501 [2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone CAS No. 851801-73-5

[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone

Cat. No. B2397501
M. Wt: 366.81
InChI Key: XDBRPWUSMWBGHT-UHFFFAOYSA-N
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Description

“[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic .


Chemical Reactions Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds with structural similarities often focuses on their synthesis and evaluation for various biological activities. For example, the study by Wang et al. (2015) details the synthesis and characterization of N-phenylpyrazolyl aryl methanones derivatives, highlighting their herbicidal and insecticidal activities. This suggests that compounds with similar structures could be explored for potential agricultural applications (Wang et al., 2015).

Anticancer and Antimicrobial Properties

Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. The results indicated significant potential in medical applications, suggesting that compounds with similar chemical structures could be valuable in developing new therapeutic agents (Katariya et al., 2021).

Molecular Docking and Antimicrobial Activity

Another study by Hafez et al. (2016) synthesized pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, finding several compounds with higher activity than the reference drug. This highlights the potential use of these compounds in pharmaceutical research and development (Hafez et al., 2016).

Catalyst and Solvent-Free Synthesis

Moreno-Fuquen et al. (2019) described an efficient approach for the synthesis of heterocyclic amides, using microwave-assisted, catalyst- and solvent-free conditions. This research contributes to the field of green chemistry by demonstrating a more environmentally friendly method of synthesizing potentially pharmacologically active compounds (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-13-4-1-11(2-5-13)10-24-17-21-7-8-22(17)16(23)12-3-6-14(19)15(20)9-12/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBRPWUSMWBGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone

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